Cas no 69875-50-9 (4-Ethoxyquinoline-3-carbonitrile)
4-Ethoxyquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-ethoxyquinoline-3-carbonitrile
- YNNZCVACDPGESO-UHFFFAOYSA-
- 3-Quinolinecarbonitrile, 4-ethoxy-
- NE56234
- 4-Ethoxyquinoline-3-carbonitrile
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- MDL: MFCD12115317
- Inchi: 1S/C12H10N2O/c1-2-15-12-9(7-13)8-14-11-6-4-3-5-10(11)12/h3-6,8H,2H2,1H3
- InChI Key: YNNZCVACDPGESO-UHFFFAOYSA-N
- SMILES: O(CC)C1C(C#N)=CN=C2C=CC=CC=12
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 258
- XLogP3: 2.2
- Topological Polar Surface Area: 45.9
4-Ethoxyquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E833030-10mg |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E833030-50mg |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E833030-100mg |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Chemenu | CM241220-1g |
4-Ethoxyquinoline-3-carbonitrile |
69875-50-9 | 97% | 1g |
$419 | 2022-08-31 | |
| Enamine | EN300-85427-0.05g |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| Enamine | EN300-85427-0.1g |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
| Enamine | EN300-85427-0.25g |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 95.0% | 0.25g |
$331.0 | 2025-03-21 | |
| Enamine | EN300-85427-0.5g |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 95.0% | 0.5g |
$524.0 | 2025-03-21 | |
| Enamine | EN300-85427-1.0g |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-85427-2.5g |
4-ethoxyquinoline-3-carbonitrile |
69875-50-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-21 |
4-Ethoxyquinoline-3-carbonitrile Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-Ethoxyquinoline-3-carbonitrile
Introduction to 4-Ethoxyquinoline-3-carbonitrile (CAS No: 69875-50-9)
4-Ethoxyquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 69875-50-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of an ethoxy group at the 4-position and a nitrile group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for synthesizing novel bioactive molecules.
The structural features of 4-Ethoxyquinoline-3-carbonitrile contribute to its potential as an intermediate in the synthesis of various pharmacologically relevant compounds. Quinoline derivatives have a long history of use in medicine, with several well-known drugs, including antimalarials and antimicrobial agents, being derived from this chemical class. The introduction of functional groups such as the ethoxy and nitrile moieties enhances the compound's reactivity, enabling further derivatization into more complex structures with tailored biological properties.
In recent years, there has been a growing interest in quinoline-based compounds due to their demonstrated efficacy against a range of diseases. For instance, studies have highlighted the potential of quinoline derivatives in combating resistant bacterial infections and viral pathogens. The nitrile group in 4-Ethoxyquinoline-3-carbonitrile is particularly noteworthy, as it can serve as a versatile handle for further chemical modifications, such as hydrolysis to form carboxylic acids or reduction to amides. These transformations open up numerous possibilities for designing molecules with enhanced pharmacokinetic profiles or targeted mechanisms of action.
One of the most compelling aspects of 4-Ethoxyquinoline-3-carbonitrile is its role as a building block in the synthesis of small-molecule inhibitors. Researchers have leveraged this compound to develop novel agents targeting enzymes and receptors involved in critical biological pathways. For example, quinoline derivatives have been explored as inhibitors of kinases and other enzymes implicated in cancer progression. The ethoxy group at the 4-position can be strategically modified to optimize binding interactions with biological targets, thereby improving the potency and selectivity of potential drug candidates.
The nitrile group at the 3-position of 4-Ethoxyquinoline-3-carbonitrile also plays a crucial role in modulating the electronic properties of the molecule. This feature can influence both the solubility and metabolic stability of derived compounds, which are essential factors for drug development. Additionally, the presence of electron-withdrawing groups like the nitrile can enhance the bioavailability of orally administered drugs by improving their lipophilicity and reducing susceptibility to metabolic degradation.
Recent advancements in computational chemistry have further accelerated the discovery process for quinoline-based drugs. Molecular modeling techniques allow researchers to predict how modifications to 4-Ethoxyquinoline-3-carbonitrile will affect its interactions with biological targets. This approach has led to the identification of promising lead compounds with improved pharmacological profiles. For instance, virtual screening has been used to identify derivatives of this compound that exhibit enhanced activity against specific enzymes or receptors while minimizing off-target effects.
The synthesis of 4-Ethoxyquinoline-3-carbonitrile itself is an intriguing challenge that has been addressed through various synthetic strategies. Traditional methods involve multi-step sequences starting from readily available precursors such as ethyl acetoacetate or 2-aminoethyl benzaldehyde. Modern synthetic approaches often employ catalytic methods or transition-metal-catalyzed reactions to achieve higher yields and selectivity. These advances have made it more feasible to produce this compound on a larger scale, facilitating its use in industrial applications and academic research.
In conclusion, 4-Ethoxyquinoline-3-carbonitrile (CAS No: 69875-50-9) represents a fascinating example of how structural modifications can enhance the biological activity and pharmaceutical potential of heterocyclic compounds. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with applications spanning antimicrobial agents, anticancer drugs, and inhibitors targeting neurological disorders. As research continues to uncover new therapeutic opportunities, compounds like 4-Ethoxyquinoline-3-carbonitrile will undoubtedly remain at the forefront of medicinal chemistry innovation.
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